molecular formula C5H5F5O2 B1592861 4,4,5,5,5-Pentafluoropentanoic acid CAS No. 3637-31-8

4,4,5,5,5-Pentafluoropentanoic acid

Cat. No. B1592861
CAS RN: 3637-31-8
M. Wt: 192.08 g/mol
InChI Key: HHSIXPRDVJARSI-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentanoic acid (PFPA) is a fluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 192.06 g/mol and a melting point of -39.4 °C. PFPA is synthesized by the reaction of 4-fluorobenzoyl chloride with 5-bromopentanoic acid in a solvent medium such as dimethyl sulfoxide (DMSO).

Scientific Research Applications

Lewis Acid in Organic Chemistry

Tris(pentafluorophenyl)borane, closely related to pentafluoropentanoic acid, is a strong boron Lewis acid extensively used in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and aldol-type reactions. It also plays a role in stabilizing less favored tautomeric forms and unusual reactions of early metal acetylide complexes (Erker, 2005).

Role in Analytical Chemistry

Pentafluoropentanoic acid, when used as an ion-pairing reagent in reversed-phase chromatography, aids in the separation of multiclass antimicrobial residues in honey. Its efficiency in differentiating aminoglycosides and tetracyclines highlights its significant role in analytical chemistry (El Hawari et al., 2017).

In Borylation Chemistry

The compound has found applications in modern borylation chemistry. Its strong Lewis acidity and steric bulkiness make it a versatile reagent, facilitating various chemical reactions including hydrogenation and hydrosilylation (Lawson & Melen, 2017).

Environmental Toxicology

Pentafluoropentanoic acid's analogs, like pentafluorosulfanyl compounds, have been studied for their environmental properties. Their photolytic fate and hydrophobic characteristics provide insights into their environmental impact (Jackson & Mabury, 2009).

Material Science

Its derivatives, like pentafluorophenylboronic acid, catalyze the coupling of allylic alcohols with aromatic and heteroaromatic substrates. This process is significant in material science due to its efficiency and environmentally friendly byproducts (McCubbin et al., 2010).

Medicinal Chemistry

Pentafluoropentanoic acid and its derivatives have promising applications in medicinal chemistry. Their unique properties and chemical transformations are significant in the synthesis of fluorinated heterocyclic compounds, which are valuable in developing new pharmaceuticals (Saloutin et al., 1999).

properties

IUPAC Name

4,4,5,5,5-pentafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSIXPRDVJARSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633884
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,5-Pentafluoropentanoic acid

CAS RN

3637-31-8
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,5-Pentafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of Jones reagent (20 ml, 160 mmol) in acetone (20 ml), cooled in an ice bath, a solution of 4,4,5,5,5-pentafluoro-1-pentanol (7.12 g, 40 mmol) in acetone (30 ml) was added dropwise. After remaining ice bath, the mixture was stirred continuously at room temperature for 1 h. The mixture was poured into ice/water and extracted with diethyl ether. Crude ether washed was extracted with aqueous 2 N sodium hydroxide. On the inorganic layer was acidified with aqueous 6 N hydrochloric acid and the organic layer was extracted with diethyl ether. The final extract was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give crude 4,4,5,5,5-pentafluoropentanoic acid as colorless liquid (6.31 g, 82%), which was used in the next step without further purification.
Name
Jones reagent
Quantity
20 mL
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reactant
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20 mL
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solvent
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7.12 g
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30 mL
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solvent
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Mahmood, GE Robinson… - Organic Process Research …, 1999 - ACS Publications
The oxidation of a primary alcohol to the corresponding carboxylic acid via permanganate and phase-transfer catalyst has been modified to circumvent impurity formation incurred …
Number of citations: 42 pubs.acs.org
RG Mothersole, FT Wynne, G Rota, MK Mothersole… - ACS …, 2023 - ACS Publications
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) make up a group of anthropogenic chemicals with a myriad of applications. However, some PFAS have been shown to negatively …
Number of citations: 4 pubs.acs.org
U Larsson, R Carlson, J Leroy - Acta Chemica Scandinavica, 1993 - actachemscand.org
The synthesis and characterization of chiral fluorinated analogues of norvaline and norleucine from commercially available starting materials are presented. Full experimental details for …
Number of citations: 35 actachemscand.org
T Darmanin, F Guittard - Journal of the American Chemical …, 2011 - ACS Publications
The control of surface morphology and wettability is crucial in the development of superhydrophobic surfaces, which implies new strategy and molecular design. In this Article, we report …
Number of citations: 132 pubs.acs.org
BJ Gaede, LL Mcdermott - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
Addition of methylhydrazine to a variety of haloalkyl‐substituted α,β‐unsaturated esters gives 1,5‐disubstituted 3‐hydroxypyrazoles, in contrast to the more common synthesis from β‐…
Number of citations: 53 onlinelibrary.wiley.com
T Hohmann, M Dyrks, S Chowdhary… - The Journal of …, 2022 - ACS Publications
Fluorinated amino acids play an important role in the field of peptide and protein engineering. Although numerous syntheses have been published in recent decades, strategies that …
Number of citations: 9 pubs.acs.org
RA Moore, R Levine - The Journal of Organic Chemistry, 1964 - ACS Publications
by (a) carbon and hydrogen analysis,(b) its infrared spectrum, and (c) its proton and fluorine magnetic resonance spectra. Theinfrared spectrum of V showed that it is structurally similar …
Number of citations: 37 pubs.acs.org
A Langhans - 2023 - refubium.fu-berlin.de
Proteins play a critical role in all living organisms and are responsible for the regulation of various biological processes. Their properties and functions result directly from their primary …
Number of citations: 0 refubium.fu-berlin.de

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